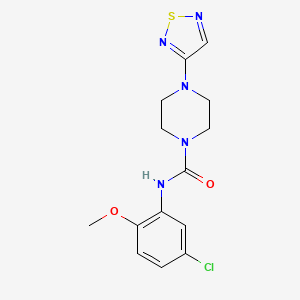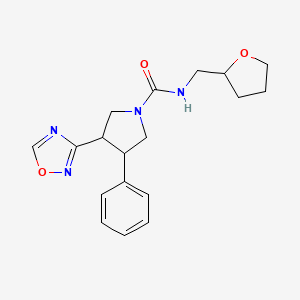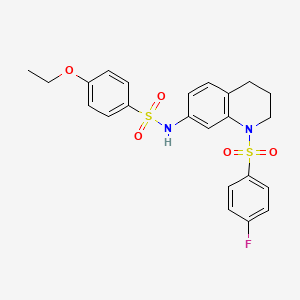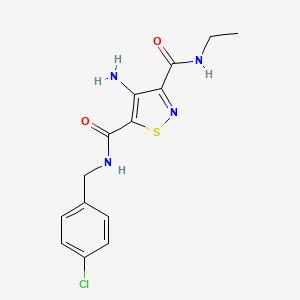![molecular formula C16H17ClN2O4S B2576631 Methyl 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate CAS No. 1384784-42-2](/img/structure/B2576631.png)
Methyl 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate, also known as Methyl 6-chloro-3-(methyl-(1-phenylethyl)-sulfamoyl) nicotinate, is a chemical compound with potential applications in scientific research. It is a member of the sulfonamide class of compounds and has been shown to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of Methyl 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. This inhibition may be due to the compound's ability to bind to the active site of these enzymes, preventing them from carrying out their normal functions.
Biochemical and Physiological Effects:
This compound 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, as well as to reduce inflammation in the body. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have a beneficial effect on cognitive function.
実験室実験の利点と制限
Methyl 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. Additionally, it has been shown to have a range of biochemical and physiological effects, making it a potentially useful tool for researchers. However, there are also limitations to its use. It can be difficult to work with due to its low solubility in water, and it may have unwanted side effects on certain enzymes.
将来の方向性
There are several potential future directions for research involving Methyl 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate. One area of interest is the development of new drugs based on this compound. Researchers may also investigate the compound's potential use in the treatment of other diseases, such as Parkinson's disease. Additionally, further studies may be conducted to better understand the compound's mechanism of action and its effects on different enzymes and physiological processes.
合成法
The synthesis of Methyl 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate is a multi-step process that involves the reaction of various chemical compounds. The synthesis typically starts with the reaction of 6-chloronicotinic acid with thionyl chloride to form 6-chloronicotinoyl chloride. This intermediate is then reacted with methylamine and phenylethylamine to form the desired product.
科学的研究の応用
Methyl 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate has potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have inhibitory effects on certain enzymes, making it a potential candidate for the development of new drugs. Additionally, it has been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.
特性
IUPAC Name |
methyl 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-11(12-7-5-4-6-8-12)19(2)24(21,22)13-9-10-14(17)18-15(13)16(20)23-3/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJJYPWCXOCSCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)S(=O)(=O)C2=C(N=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide](/img/structure/B2576548.png)
![2,2,2-trifluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2576551.png)

![{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2576553.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2576557.png)


![2-{[2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2576560.png)
![[1-(4-Chlorophenyl)-2-phenylethyl]hydrazine](/img/structure/B2576561.png)

![2-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2576566.png)

![(Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2576569.png)